REACTION_CXSMILES
|
[CH2:1]1[O:19][C:4]2=[CH:5][C:6]3[O:11][C:10](=[O:12])[C:9]([C:13]([O:15]CC)=[O:14])=[CH:8][C:7]=3[CH:18]=[C:3]2[O:2]1.O.Cl>CO.[OH-].[K+]>[CH2:1]1[O:19][C:4]2=[CH:5][C:6]3[O:11][C:10](=[O:12])[C:9]([C:13]([OH:15])=[O:14])=[CH:8][C:7]=3[CH:18]=[C:3]2[O:2]1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the resulting crystal was collected by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C(=CC3=C(C=C(C(O3)=O)C(=O)O)C2)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |